molecular formula C22H18N2O3 B2788172 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide CAS No. 922082-83-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide

Cat. No. B2788172
CAS RN: 922082-83-5
M. Wt: 358.397
InChI Key: ODVXRBYXFUWFJF-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide, also known as clozapine N-oxide (CNO), is a synthetic compound that is widely used in scientific research as a tool to manipulate and study neuronal signaling pathways. CNO is a potent and selective agonist for the designer receptor exclusively activated by designer drugs (DREADD) system, which allows for the selective activation or inhibition of specific neuronal populations in vivo.

Mechanism of Action

CNO acts as a selective agonist for the DREADD system, which is a genetically engineered system that allows for the selective activation or inhibition of specific neuronal populations in vivo. The DREADD system consists of a modified G protein-coupled receptor that is activated by CNO, leading to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
CNO has been shown to have a wide range of biochemical and physiological effects, including the activation or inhibition of specific neuronal populations, the modulation of neurotransmitter release, and the regulation of synaptic plasticity. CNO has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for a wide range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

CNO has several advantages for use in lab experiments, including its high potency and selectivity for the DREADD system, its ability to selectively activate or inhibit specific neuronal populations, and its ease of use in animal models. However, CNO also has several limitations, including its short half-life and potential off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for the use of CNO in scientific research, including the development of new DREADD systems with improved selectivity and potency, the investigation of the long-term effects of CNO on neuronal signaling and behavior, and the development of new therapeutic agents based on the DREADD system. Additionally, the use of CNO in combination with other techniques, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms underlying neurological and psychiatric disorders.

Synthesis Methods

CNO can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-chlorobenzoic acid with 3-methylbenzylamine to form the intermediate 2-(m-tolyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 10,11-dihydro-5H-dibenzo[b,f][1,4]oxazepine-11-carboxylic acid to form the final product, CNO.

Scientific Research Applications

CNO is widely used in scientific research as a tool to manipulate and study neuronal signaling pathways in vivo. The DREADD system, which is activated by CNO, allows for the selective activation or inhibition of specific neuronal populations, enabling researchers to investigate the role of specific neurons in various physiological and pathological processes. CNO has been used to study a wide range of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.

properties

IUPAC Name

2-(3-methylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-5-4-6-15(11-14)12-21(25)23-16-9-10-19-17(13-16)22(26)24-18-7-2-3-8-20(18)27-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXRBYXFUWFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide

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